molecular formula C22H16BrN B145327 N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine CAS No. 138310-84-6

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

Cat. No. B145327
M. Wt: 374.3 g/mol
InChI Key: ABMCIJZTMPDEGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine” were not found, there are related compounds such as N-(4-Bromophenyl)-N-phenylacrylamide and 4-Bromophenylacetonitrile that have been synthesized and studied .

Scientific Research Applications

Pharmacological Applications

  • Alpha-Adrenoceptor Antagonism : A study by Khalil et al. (2013) synthesized derivatives related to N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, showing significant alpha-blocking activity, which suggests potential applications in pharmacology as α-adrenoceptor antagonists.

Chemical Synthesis and Modification

  • Synthesis of Benzimidazoles : Lygin and Meijere (2009) explored the reaction of o-Bromophenyl isocyanide with primary amines, leading to the formation of 1-substituted benzimidazoles, which highlights the role of related compounds in the synthesis of complex organic molecules (Lygin & Meijere, 2009).

Electrochemistry and Polymer Science

  • Electrochromic Properties : Zhang, Wang, and Ouyang (2011) demonstrated that films based on N-phenylnaphthalen-2-amine, a compound structurally similar to N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, exhibit multielectrochromic properties and rapid switching times, suggesting applications in smart materials and displays (Zhang, Wang, & Ouyang, 2011).

Organic Light-Emitting Materials

  • Fluorescence Enhancement : Yang, Chiou, and Liau (2002) investigated derivatives of aminostilbene, which are structurally similar to N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine. They found that N-phenyl substitutions lead to enhanced fluorescence and stability in the excited state, indicating potential applications in organic light-emitting materials (Yang, Chiou, & Liau, 2002).

Detection of Explosives and Organic Molecules

  • Sensing Applications : Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using tris(4-bromophenyl)amine, a compound related to N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine. These polymers showed high sensitivity and selectivity for detecting nitroaromatic explosives and small organic molecules, indicating potential applications in security and environmental monitoring (Xiang & Cao, 2012).

Future Directions

While specific future directions for “N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine” are not mentioned, research on related compounds suggests potential applications in antimicrobial and antiproliferative agents .

properties

IUPAC Name

N-(4-bromophenyl)-N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCIJZTMPDEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593374
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

CAS RN

138310-84-6
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)-N-phenyl-1-naphthylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 4 [Xu, H.; Yin, K.; Huang, W. Chem. Eur. J. 2007, 13(36), 10281-10293] was prepared as follows: a mixture of N-phenylnaphthalen-1-amine (2.767 g, 12.62 mmol), 1-bromo-4-iodobenzene (7.140 g, 25.24 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.578 g, 0.631 mmol), tri-tert-butylphosphine (10 wt. % in hexanes) (5.83 mL, 1.89 mmol), sodium tert-butoxide (NaOtBu) (3.032 g, 31.55 mmol) and anhydrous toluene (80 mL) was degassed with argon for about 40 min while stirring. The reaction mixture was then maintained under argon at about 85° C. while stirring. Upon confirming consumption of the starting material by TLC (SiO2, 100% hexanes), the reaction was cooled to RT and poured over EtOAc (ca. 300 mL). The organics were then washed with sat. NaHCO3, H2O (2×) and brine, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 8:1-hexanes:CH2Cl2) provided Compound 4 (2.93 g, 62%) as a white foam: confirmed by LCMS (APCI): calculated for C22H16BrN (M+): 374; Found: 374.
Quantity
2.767 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step One
Quantity
3.032 g
Type
reactant
Reaction Step One
Quantity
0.578 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Adding 17.6 g of N,N′-dimethylethylenediamine into a solution prepared by mixing 21.9 g of N-phenyl-1-naphthylamine, 28.2 g of 4-bromoiodobenzene, 14.4 g of t-butoxysodium, 3.81 g of copper powder and 100 milliliter of xylene, the resultant solution was refluxed with heating under ambient atmosphere of argon gas for 24 hours. After cooling the resultant solution down to a room temperature, the solution was filtered and insolubles were removed followed by concentrating the filtrate. Refining the residue by means of a silicagel column chromatography, 25.4 g of N-(4-bromophenyl)-N-phenyl-1-naphthylamine was obtained.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
3.81 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YC Huang, KL Wang, WR Lian, YA Liao, DJ Liaw… - Polymer, 2012 - Elsevier
A new electrochromic norbornene derivative (NB) containing symmetrical diphenylamine and unsymmetrical triphenylamine groups, was synthesised from norbornene amine and …
Number of citations: 7 www.sciencedirect.com
YZ Lin, CW Yeh, PT Chou, M Watanabe, YH Chang… - Dyes and …, 2014 - Elsevier
Novel organic dyes that consist of either a benzo[1,2-b:4,5-b′]dithiophene or a benzo[1,2-b:4,5-b′]difuran core exhibited remarkable solar-to-energy conversion efficiency in dye-…
Number of citations: 15 www.sciencedirect.com
C Tozlu, A Mutlu, M Can, AK Havare, S Demic… - Applied Surface …, 2017 - Elsevier
The effects of surface modification of titanium dioxide (TiO 2 ) on the performance of inverted type organic solar cells (i-OSCs) was investigated in this study. A series of benzoic acid …
Number of citations: 32 www.sciencedirect.com
Y Kanazawa, T Yokota, H Ogasa, H Watanabe… - Tetrahedron, 2015 - Elsevier
We report the chemoselective amination of bromoiodobenzenes with diarylamines by palladium/Xantphos or a ligand-free copper catalyst. The reactions by these two types of catalysts …
Number of citations: 13 www.sciencedirect.com
C Tozlu, A Mutlu, M Can, A Kemal - Chemistry, 2009
Number of citations: 0

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